N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the nature of chemical bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the products formed, and the yield .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and spectral data. Chemical properties include reactivity, acidity or basicity, and stability .Scientific Research Applications
Synthesis and Evaluation
Studies have explored the synthesis and biological evaluation of sulfonamide derivatives, including those related to N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide. These compounds are prepared and evaluated for their ability to inhibit specific enzymes or act as therapeutic agents. For example, Penning et al. (1997) discussed the synthesis of 1,5-diarylpyrazole derivatives as cyclooxygenase-2 (COX-2) inhibitors, highlighting the importance of structural modification for enhanced bioactivity and pharmacokinetic profiles (Penning et al., 1997).
Bioactivities and Inhibitory Effects
Research has also focused on the inhibitory effects of pyrazole sulfonamide derivatives on various enzymes, demonstrating their potential in treating diseases. Ozmen Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides, evaluating their carbonic anhydrase and acetylcholinesterase inhibitory activities, and observed low cytotoxicity, suggesting their suitability as novel inhibitors for these enzymes (Ozmen Ozgun et al., 2019).
Antiproliferative Activities
The antiproliferative properties of pyrazole-sulfonamide derivatives against various cancer cell lines have been a subject of study, indicating the potential of these compounds in oncology. Mert et al. (2014) reported on the design and synthesis of pyrazole-sulfonamide derivatives, testing their in vitro antiproliferative activities and finding promising selective effects against certain cancer cells (Mert et al., 2014).
Antibacterial and Antimicrobial Properties
The search for new antibacterial and antimicrobial agents has led to the synthesis of novel sulfonamide derivatives, including those based on the pyrazole scaffold. Azab et al. (2013) focused on the synthesis of heterocyclic compounds containing a sulfonamido moiety, aiming to find effective antibacterial agents (Azab et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-16-8-12(7-14-16)21(17,18)15-6-11-2-3-13(20-11)10-4-5-19-9-10/h2-5,7-9,15H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKADPOFCKJIRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.